((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine
Overview
Description
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a chemical compound that belongs to the class of hydrazines It is characterized by a tetrahydropyran ring attached to a methyl group and a hydrazine moiety
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatization: The compound can be synthesized by reacting tetrahydro-2H-pyran-4-ylmethyl chloride with hydrazine hydrate under reflux conditions.
Reduction of Pyranone Derivatives: Another method involves the reduction of tetrahydro-2H-pyran-4-one derivatives using hydrazine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine exerts its effects involves its interaction with molecular targets and pathways. The hydrazine group can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is similar to other hydrazine derivatives and tetrahydropyran compounds. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
Hydrazine: A simple hydrazine molecule.
Tetrahydropyran: The parent compound without the hydrazine group.
Other Hydrazine Derivatives: Compounds with different substituents on the hydrazine group.
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Properties
IUPAC Name |
oxan-4-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-8-5-6-1-3-9-4-2-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNAAIHHJRCQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696968 | |
Record name | [(Oxan-4-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-12-3 | |
Record name | [(Oxan-4-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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